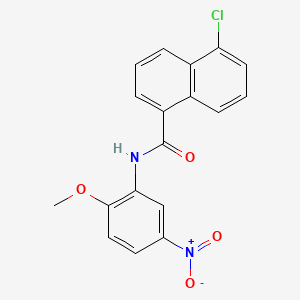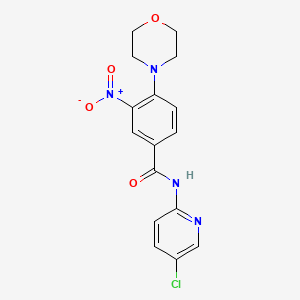![molecular formula C17H26ClNO3 B4407434 4-{2-[2-(3-methyl-1-piperidinyl)ethoxy]ethoxy}benzaldehyde hydrochloride](/img/structure/B4407434.png)
4-{2-[2-(3-methyl-1-piperidinyl)ethoxy]ethoxy}benzaldehyde hydrochloride
Descripción general
Descripción
4-{2-[2-(3-methyl-1-piperidinyl)ethoxy]ethoxy}benzaldehyde hydrochloride, also known as MPEP hydrochloride, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes.
Mecanismo De Acción
4-{2-[2-(3-methyl-1-piperidinyl)ethoxy]ethoxy}benzaldehyde hydrochloride hydrochloride selectively binds to the allosteric site of mGluR5, which inhibits the receptor's activity. This results in a decrease in the release of glutamate, a neurotransmitter that plays a key role in synaptic plasticity and learning. This compound hydrochloride also inhibits the activation of intracellular signaling pathways that are downstream of mGluR5, which further contributes to its inhibitory effects.
Biochemical and Physiological Effects:
This compound hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of glutamate in the brain, which can lead to a reduction in synaptic plasticity and learning. This compound hydrochloride has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the activity of mGluR5 in the brain. In addition, this compound hydrochloride has been shown to have potential therapeutic applications in the treatment of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-{2-[2-(3-methyl-1-piperidinyl)ethoxy]ethoxy}benzaldehyde hydrochloride hydrochloride in lab experiments is its selectivity for mGluR5. This allows researchers to specifically study the role of this receptor subtype in various physiological and pathological processes. However, one of the limitations of using this compound hydrochloride is its potential off-target effects. It is important for researchers to carefully design their experiments and control for potential confounding factors.
Direcciones Futuras
There are a number of future directions for research on 4-{2-[2-(3-methyl-1-piperidinyl)ethoxy]ethoxy}benzaldehyde hydrochloride hydrochloride. One area of interest is the development of more selective and potent mGluR5 antagonists. This could lead to the development of more effective therapies for various neurological disorders. Another area of interest is the study of the role of mGluR5 in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, there is a need for further research on the potential side effects of this compound hydrochloride and other mGluR5 antagonists.
Aplicaciones Científicas De Investigación
4-{2-[2-(3-methyl-1-piperidinyl)ethoxy]ethoxy}benzaldehyde hydrochloride hydrochloride has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of various neurological disorders such as anxiety, depression, and addiction. This compound hydrochloride has also been used to study the role of mGluR5 in synaptic plasticity, learning, and memory.
Propiedades
IUPAC Name |
4-[2-[2-(3-methylpiperidin-1-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-15-3-2-8-18(13-15)9-10-20-11-12-21-17-6-4-16(14-19)5-7-17;/h4-7,14-15H,2-3,8-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIMZIOAIUWJHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCOCCOC2=CC=C(C=C2)C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-(4-isobutoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4407351.png)
![3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)phenyl acetate](/img/structure/B4407358.png)

![3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B4407365.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]tetrahydro-2-furancarboxamide](/img/structure/B4407371.png)

![4-[(cyclopropylcarbonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B4407411.png)

![3-ethoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B4407441.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4407448.png)
![2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4407456.png)
![1-[3-(allyloxy)benzoyl]-4-(1,3-benzodioxol-5-ylmethyl)piperazine](/img/structure/B4407458.png)

